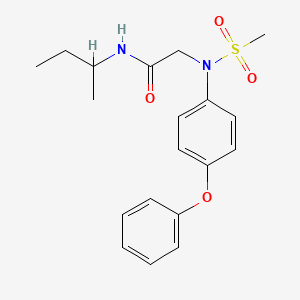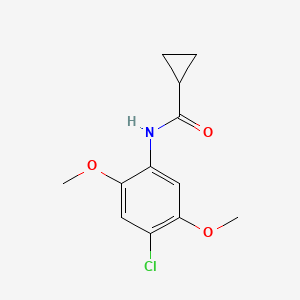
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as BMS-986, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies for the treatment of various diseases.
Mecanismo De Acción
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide works by selectively binding to androgen receptors in skeletal muscle and bone tissue, promoting an increase in muscle mass and bone density. This mechanism of action is different from traditional androgen therapies, which can have unwanted side effects due to their non-selective binding to androgen receptors in other tissues.
Biochemical and Physiological Effects:
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been shown to have several biochemical and physiological effects, including an increase in muscle mass and bone density, improved bone strength, and increased physical performance. In preclinical studies, N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has also been shown to have a positive effect on lipid metabolism and glucose uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in lab experiments is its selectivity for androgen receptors in skeletal muscle and bone tissue, which reduces the risk of unwanted side effects. However, one of the limitations of using N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is its relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several future directions for the research and development of N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One potential application is in the treatment of muscle wasting and cachexia associated with various diseases, including cancer. Another potential application is in the treatment of osteoporosis and other bone-related disorders. Additionally, further research is needed to understand the long-term safety and efficacy of N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in humans.
Métodos De Síntesis
The synthesis of N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide involves several steps, including the preparation of intermediates and the final coupling reaction. The process starts with the preparation of 4-phenoxyphenylboronic acid, which undergoes Suzuki coupling with 2-bromo-2-methylpropanenitrile to form the intermediate. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer cachexia, muscle wasting, and osteoporosis. Preclinical studies have shown that N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has a high affinity for androgen receptors and selectively targets skeletal muscle and bone tissue, leading to an increase in muscle mass and bone density.
Propiedades
IUPAC Name |
N-butan-2-yl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-15(2)20-19(22)14-21(26(3,23)24)16-10-12-18(13-11-16)25-17-8-6-5-7-9-17/h5-13,15H,4,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBJEFORPWPMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4929692.png)
![3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929701.png)
![7-(4-bromophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4929712.png)
![N-1-naphthyl-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929723.png)
![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929728.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4929741.png)
![N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4929744.png)
![N-[2-(4-chlorophenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4929754.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4929779.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4929780.png)
![7-(2-oxo-2-phenylethyl)-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B4929792.png)